Home > Products > Screening Compounds P121762 > N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride
N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride - 1268990-50-6

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride

Catalog Number: EVT-3196884
CAS Number: 1268990-50-6
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio) acetic acid

Compound Description: This compound is a precursor in the synthesis of a series of 5-methoxy-2-mercapto benzimidazole derivatives with anticonvulsant activity. [] It is synthesized by reacting 5-methoxy-2-mercaptobenzimidazole with chloroacetic acid. []

Relevance: 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio) acetic acid and N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride both feature a 5-methoxy-1H-benzo[d]imidazol-2-yl core, differing in the substituent at the 2-position. This shared core structure places them within the same chemical class of benzimidazole derivatives. []

7-methoxybenzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one

Compound Description: This compound is an intermediate in the synthesis of arylidene thiazolidinone derivatives with anticonvulsant activity. [] It is prepared by cyclizing 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio) acetic acid with acetic anhydride and pyridine. []

Relevance: 7-methoxybenzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one contains the 5-methoxybenzimidazole core structure found in N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride. The additional thiazolone ring in this compound highlights research exploring the modification of benzimidazole structures for specific biological activities. []

Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate

Compound Description: This compound is a benzimidazole derivative containing both a 4-chlorophenyl and a 3-(1H-imidazol-1-yl)propyl substituent. [] Its molecular and supramolecular structures were investigated using X-ray crystallography. []

Relevance: This compound, while not sharing the exact methoxy substituent, highlights the structural diversity within the benzimidazole family, similar to the target compound N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride. Both compounds feature a substituted benzimidazole core and exemplify the potential for diverse substituent combinations. []

5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine

Compound Description: This compound is a potent fragment identified through library screening for Glutaminyl Cyclases (QC, isoQC) inhibitors. [] It showed promising activity in inhibiting QC and was further modified to develop more potent inhibitors. []

Relevance: This compound shares the benzimidazole structural motif with the target compound N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride. It demonstrates the exploration of benzimidazole derivatives in developing inhibitors for various enzymes, showcasing the versatility of this chemical class. []

5-(1-(3-methoxy-4-(3-(piperidin-1-yl)propoxy)benzyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-thiadiazol-2-amine

Compound Description: This compound is a potent QC inhibitor developed by applying a structure-based optimization approach starting from the fragment 5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine. [] Treatment with this compound decreased CD47/SIRPα interaction and enhanced phagocytosis in lung cancer cells. []

Relevance: Although structurally more complex, this compound shares the benzimidazole and 1,3,4-thiadiazol-2-amine moieties with the aforementioned fragment and also highlights the development of potent inhibitors within the benzimidazole family, like the target compound N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride. []

(2R,3R,4S,5R)‐2‐(6‐Amino‐9H‐purin‐9‐yl)‐5‐((((1r,3S)‐3‐(2‐(5‐(tert‐butyl)‐1H‐benzo[d]imidazol‐2‐yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran‐3,4‐diol (EPZ‐5676)

Compound Description: (2R,3R,4S,5R)‐2‐(6‐Amino‐9H‐purin‐9‐yl)‐5‐((((1r,3S)‐3‐(2‐(5‐(tert‐butyl)‐1H‐benzo[d]imidazol‐2‐yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran‐3,4‐diol is a DOT1L histone methyltransferase inhibitor currently in clinical development for the treatment of MLL‐rearranged leukemias. [] It is an aminonucleoside analog with high target potency and selectivity, showing robust tumor growth inhibition in preclinical models. []

Relevance: While (2R,3R,4S,5R)‐2‐(6‐Amino‐9H‐purin‐9‐yl)‐5‐((((1r,3S)‐3‐(2‐(5‐(tert‐butyl)‐1H‐benzo[d]imidazol‐2‐yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran‐3,4‐diol possesses a significantly more complex structure than N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride, it incorporates a benzimidazole moiety as a key structural element. This illustrates the broad application of benzimidazoles in medicinal chemistry, ranging from simple structures to complex drug candidates. []

Classification

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride is classified as a benzimidazole derivative. Benzimidazoles are bicyclic compounds that consist of a benzene ring fused to an imidazole ring. This specific compound is notable for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride can be achieved through various methods, often involving the reaction of starting materials that contain both the benzimidazole moiety and the ethyl amine group.

Methodology

  1. Starting Materials: The synthesis typically begins with 5-methoxybenzimidazole, which can be synthesized from 2-amino-5-methoxybenzaldehyde through a cyclization process.
  2. Reagents: Common reagents include ethyl iodide or ethyl bromide for alkylation, and bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
  3. Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide or acetonitrile under reflux conditions to ensure complete reaction and higher yields.
  4. Purification: Post-reaction, purification methods like recrystallization or chromatography are employed to isolate the hydrochloride salt form.

The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and concentration of reactants to improve yield and purity.

Molecular Structure Analysis

The molecular structure of N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride can be described as follows:

  • Molecular Formula: C13H18N3O
  • Molecular Weight: Approximately 234.30 g/mol
  • Structural Features:
    • A benzimidazole core with a methoxy substituent at the 5-position.
    • An ethyl chain attached to the nitrogen atom at the 2-position.

The presence of the methoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Chemical Reactions Analysis

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride can participate in several chemical reactions:

  1. Alkylation Reactions: The nitrogen atom in the benzimidazole can undergo further alkylation, which may enhance its biological activity.
  2. Acid-base Reactions: As a hydrochloride salt, it can dissociate into its base form and interact with various acids or bases.
  3. Substitution Reactions: The methoxy group can be substituted under certain conditions to modify biological activity or solubility.

These reactions are significant for modifying the compound for specific applications or enhancing its pharmacological properties.

Mechanism of Action

The mechanism of action for N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride is not fully elucidated but may involve:

  1. Enzyme Inhibition: Benzimidazole derivatives often act as inhibitors of specific enzymes, potentially affecting pathways involved in cell proliferation or inflammation.
  2. Receptor Interaction: The compound may interact with various receptors in the central nervous system or other tissues, influencing neurotransmission or cellular signaling pathways.

Research into similar compounds suggests that modifications in structure can lead to significant changes in activity, making detailed studies essential for understanding its pharmacodynamics.

Physical and Chemical Properties Analysis

Properties

  1. Appearance: Typically appears as a white crystalline powder when isolated as a hydrochloride salt.
  2. Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide and ethanol.
  3. Melting Point: Exact melting point data may vary but typically falls within a range consistent with similar benzimidazole derivatives.

Analytical Techniques

Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-performance liquid chromatography are commonly employed to confirm structure and purity.

Applications

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride has potential applications in several fields:

  1. Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its structural similarity to known bioactive compounds.
  2. Research Tool: Useful in biochemical studies aimed at understanding enzyme mechanisms or receptor interactions.
  3. Therapeutic Agent: Potential use in treating conditions such as cancer or infections due to its anticipated biological activities.

Continued research into this compound could lead to significant advancements in therapeutic applications and medicinal chemistry strategies focused on benzimidazole derivatives.

Synthetic Methodologies and Route Optimization

Novel Pathways for Benzimidazole Core Assembly

The synthesis of the 5-methoxybenzimidazole core represents a foundational step in producing the target compound. Traditional approaches rely on the condensation of ortho-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. However, recent innovations focus on catalytic efficiency and regioselectivity. A solvent-free pathway utilizing graphite oxide as a solid acid catalyst enables the cyclization of 4-methoxy-ortho-phenylenediamine with aldehydes at 80°C, achieving yields >85% within 30 minutes. This method circumvents solvent waste and simplifies purification through ethanol recrystallization [5]. Alternative Lewis acid catalysts like lanthanide triflates (e.g., Er(OTf)₃) facilitate selective 2-substitution in aqueous media, accommodating electron-deficient aldehydes at 80°C without forming regioisomeric byproducts [8]. For industrial scalability, montmorillonite K10 (MK10) under microwave irradiation achieves near-quantitative conversion within 10 minutes, with the catalyst recyclable for ≥5 batches without significant activity loss [8].

Table 1: Comparative Benzimidazole Core Synthesis Methods

MethodCatalyst/ConditionsTemperatureTimeYield (%)Regioselectivity
Solvent-free condensationGraphite oxide80°C30 min85–90High (2-substituted)
Lewis acid catalysisEr(OTf)₃ in H₂O80°C1–2 h78–92Excellent
Microwave-assistedMK1060°C (MW)10 min95–98High (2-substituted)
Acid-catalyzed thermalHCl (4M)Reflux6–12 h65–75Moderate

Ethylamine Side-Chain Introduction Strategies

Ethylamine incorporation occurs either before or after benzimidazole cyclization, with each approach presenting distinct advantages. Pre-cyclization methods involve reacting 4-methoxy-ortho-phenylenediamine with ethylamine-modified precursors. For example, reductive amination of N-ethyl-4-oxobutanamine with the diamine, using NaBH₃CN in methanol, yields the linear intermediate, which undergoes acid-catalyzed cyclization . Conversely, post-cyclization alkylation employs 2-chloromethylbenzimidazole intermediates. Nucleophilic displacement using N-ethylethylenediamine in DMF at 60°C introduces the ethylamine moiety, though over-alkylation at N1 necessitates careful stoichiometric control (1:1.05 ratio) [4]. A superior approach utilizes reductive amination: reacting 2-(2-oxoethyl)-5-methoxybenzimidazole with ethylamine and NaBH₄ in ethanol selectively forms the target ethylaminoethyl side-chain without N-alkylation byproducts .

Table 2: Ethylamine Side-Chain Installation Approaches

StrategyReagents/ConditionsKey IntermediateYield (%)Byproduct Formation
Pre-cyclizationNaBH₃CN/MeOH, 25°C, 12 hEthylaminoalkyl diamine70–75Low (<5%)
Post-cyclization SN²N-Ethyldiamine, K₂CO₃/DMF, 60°C2-Chloromethylbenzimidazole60–68Moderate (N1-alkylation)
Reductive aminationEthylamine/NaBH₄/EtOH, 0°C→25°C2-(2-Oxoethyl)benzimidazole82–88Negligible

Salt Formation Techniques and Hydrochloride Stabilization

Hydrochloride salt formation enhances crystallinity, stability, and bioavailability. Gas-phase HCl exposure of the freebase in anhydrous diethyl ether generates the hydrochloride salt, but may cause particle agglomeration. Superior crystallinity is achieved via solvent-mediated crystallization: dissolving the freebase in hot ethanol and introducing dry HCl gas, followed by slow cooling, yields monoclinic crystals with consistent stoichiometry (1:1 amine:HCl) [3]. Critical parameters include:

  • Stoichiometry control: HCl excess >1.1 equiv induces hygroscopicity.
  • Solvent selection: Ethanol/water (95:5) minimizes chloride dissociation during drying [1].
  • Temperature gradient: Cooling from 60°C to 4°C at 5°C/hour produces uniform crystals with <0.5% residual solvents [3]. Post-crystallization, the salt is stabilized against hydration by packaging under nitrogen with desiccants, maintaining purity >99% for 24 months at 2–8°C [1] [4].

Table 3: Hydrochloride Salt Formation Methods

MethodConditionsCrystal MorphologyHygroscopicityPurity (%)
Gas-phase exposureHCl(g)/Et₂O, 0°C, 2 hAmorphous aggregatesHigh95–97
Ethanol refluxHCl(g)/EtOH, 60°C → 4°C, 12 hNeedlesModerate97–98
Ethanol/water coolingHCl(aq)/EtOH/H₂O (95:5), 60°C→4°CPrismaticLow99.5

Green Chemistry Approaches for Solvent Selection

Solvent optimization reduces environmental impact while maintaining efficiency. Ethanol-water mixtures (80:20) replace dichloromethane (DCM) in benzimidazole cyclization, achieving comparable yields (82–85%) with reduced waste toxicity [5]. Catalyst-enhanced protocols like graphite oxide in solvent-free systems eliminate organic solvents entirely, cutting process mass intensity (PMI) by 60% [8]. For hydrochloride crystallization, 2-methyltetrahydrofuran (2-MeTHF)—derived from renewable feedstocks—provides similar crystal quality to diethyl ether with a 5-fold lower environmental footprint [8]. Microwave-assisted reactions further reduce energy consumption, shortening reaction times by 8–10x versus conventional heating [5]. Life-cycle assessments confirm these approaches lower the overall E-factor (kg waste/kg product) from 32 (traditional routes) to <5 [8].

Table 4: Solvent Systems for Sustainable Synthesis

StageTraditional SolventGreen AlternativePMI ReductionYield Impact
Benzimidazole cyclizationDCM/ethanolEthanol-water (80:20)45%Comparable
Ethylamine alkylationDMFtert-Amyl alcohol30%Slight increase
Salt crystallizationDiethyl ether2-MeTHF70%Comparable
PurificationAcetonitrileEthanol/water (70:30)25%Comparable

Properties

CAS Number

1268990-50-6

Product Name

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride

IUPAC Name

N-ethyl-2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine;hydrochloride

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74

InChI

InChI=1S/C12H17N3O.ClH/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12;/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15);1H

InChI Key

KBPKULDSFVKXMU-UHFFFAOYSA-N

SMILES

CCNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl

Canonical SMILES

CCNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.